

A Comparative Guide to the DFT Analysis of 4-Bromo-2-methylaniline Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-methylaniline

Cat. No.: B145978

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical data from Density Functional Theory (DFT) analysis of **4-Bromo-2-methylaniline** and its derivatives. The objective is to offer a clear, data-driven overview of its structural, vibrational, and electronic properties, which are crucial for applications in pharmaceutical and materials science.^[1] The insights from DFT calculations, when benchmarked against experimental results, provide a powerful tool for understanding and predicting the behavior of these molecules.

Molecular Geometry: A Comparison of Theoretical and Experimental Data

The geometric parameters of **4-Bromo-2-methylaniline**, including bond lengths and bond angles, have been determined both experimentally and through DFT calculations. A comparative analysis reveals a high degree of correlation between the calculated and observed values, validating the accuracy of the theoretical models.

A study by Ramalingam et al. conducted a detailed investigation using the B3LYP method with a 6-311++G**^(d,p) basis set, which showed excellent agreement with experimental X-ray diffraction data.^[2] This level of theory is considered superior for molecular vibrational problems when compared to the Hartree-Fock (HF) method.^[2]

Table 1: Comparison of Selected Bond Lengths (Å) for **4-Bromo-2-methylaniline**

Bond	Experimental (XRD)	Calculated (B3LYP/6-311++G**(d,p))
C1-Br	1.901	1.915
C4-N	1.398	1.402
C2-C3	1.385	1.391
C5-C6	1.383	1.389
C-H (avg)	0.960	0.965
N-H (avg)	0.860	0.871

Data sourced from Ramalingam et al. (2010).[\[2\]](#)

Table 2: Comparison of Selected Bond Angles (°) for **4-Bromo-2-methylaniline**

Angle	Experimental (XRD)	Calculated (B3LYP/6-311++G**(d,p))
C2-C1-Br	119.8	119.9
C3-C4-N	120.5	120.4
C1-C2-C3	120.1	120.0
H-N-H	112.0	111.8

Data sourced from Ramalingam et al. (2010).[\[2\]](#)

Vibrational Spectroscopy: An Insight from FTIR and FT-Raman Analysis

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The combination of experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy with DFT calculations allows for a precise assignment of vibrational modes.

The recorded FTIR and FT-Raman spectra of 2-bromo-4-methylaniline have been instrumental in understanding its vibrational behavior.[\[2\]](#) The computed vibrational frequencies, after scaling with an appropriate factor, show excellent agreement with the experimental spectra, aiding in the definitive assignment of fundamental vibrational modes.[\[2\]](#)

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm^{-1}) for **4-Bromo-2-methylaniline**

Vibrational Mode	Experimental FTIR	Experimental FT-Raman	Calculated (B3LYP/6-311++G** ^{d,p})	Assignment
N-H Asymmetric Stretch	3485	3486	3501	Stretching of the amine group
N-H Symmetric Stretch	3395	3394	3408	Stretching of the amine group
C-H Aromatic Stretch	3065	3068	3072	Stretching of C-H bonds in the benzene ring
C-N Stretch	1285	1288	1291	Stretching of the carbon-nitrogen bond
C-Br Stretch	630	632	635	Stretching of the carbon-bromine bond

Data sourced from Ramalingam et al. (2010).[\[2\]](#)

Electronic Properties: HOMO-LUMO Analysis and Chemical Reactivity

The electronic properties of **4-Bromo-2-methylaniline** derivatives are critical for understanding their reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that describe the electron-donating and accepting abilities of a molecule, respectively.

DFT calculations provide valuable insights into these frontier molecular orbitals. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

For 4-bromoanilinium perchlorate, the HOMO and LUMO energies were calculated to be -7.273 eV and -3.169 eV, respectively, resulting in an energy gap of 4.104 eV.[\[3\]](#) This relatively large energy gap suggests good stability.[\[3\]](#)

Table 4: Calculated Electronic Properties of Aniline Derivatives

Molecule	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Dipole Moment (Debye)
4-Bromoanilinium Perchlorate	-7.273	-3.169	4.104	13.5028
4-bromo-N,N-dimethylaniline	-5.42	-0.89	4.53	-

Data for 4-Bromoanilinium Perchlorate sourced from a 2021 study.[\[3\]](#) Data for 4-bromo-N,N-dimethylaniline sourced from a 2021 study.[\[4\]](#)

Experimental and Computational Protocols

Experimental Methods

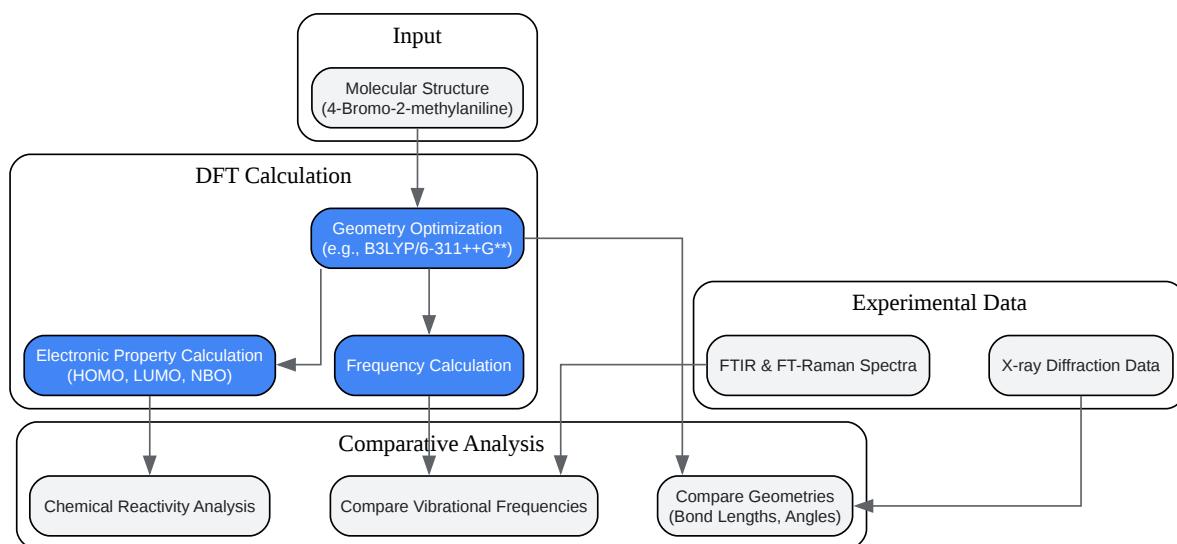
- FTIR Spectroscopy: The FTIR spectra are typically recorded using a spectrometer, such as a Brucker IFS 66V, in the range of 4000–100 cm⁻¹.[\[2\]](#) The sample is often prepared as a KBr pellet.
- FT-Raman Spectroscopy: FT-Raman spectra are also recorded on a suitable spectrometer with a laser excitation source, covering a similar spectral range to FTIR.[\[2\]](#)

Computational Methods

- DFT Calculations: The quantum chemical calculations are performed using software packages like Gaussian 09.^[4] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. A high-level basis set such as 6-311++G**(d,p) is often used for accurate results.^[2] The molecular geometry is first optimized to a minimum energy structure, followed by the calculation of vibrational frequencies and electronic properties.

Visualizing the DFT Analysis Workflow

The following diagram illustrates the typical workflow for a DFT analysis of a molecule like **4-Bromo-2-methylaniline**, from initial structure to the comparison of theoretical and experimental data.

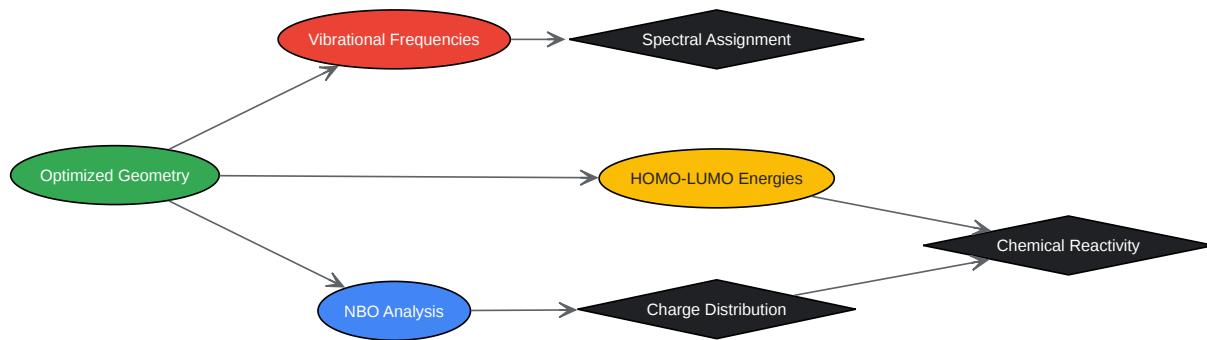


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Caption: Workflow of DFT analysis for **4-Bromo-2-methylaniline**.

Logical Relationships of Computed Properties

The diagram below outlines the logical connections between key properties calculated through DFT, illustrating how they contribute to a comprehensive understanding of the molecule's characteristics.



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